molecular formula C7H14ClNO B2872422 (3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride CAS No. 2287248-31-9

(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride

Cat. No.: B2872422
CAS No.: 2287248-31-9
M. Wt: 163.65
InChI Key: PBDFQQDTULVCQA-IXUZKAFRSA-N
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Description

The compound “(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride” is a chemical with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclopenta[b]pyrrole Derivatives : Research has demonstrated the synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives, highlighting the potential for generating novel compounds with varied functional groups. This synthesis involves nucleophilic addition to N-acyliminium intermediates, showcasing a method to construct the cyclopenta[b]pyrrole framework efficiently (Seo Won-Jun et al., 1994).

  • Phosphorus-Nitrogen Compounds with Cyclopenta[b]pyrrole : The creation of phosphorus-nitrogen compounds featuring cyclopenta[b]pyrrole units reveals an interest in exploring these structures for applications in materials science and as ligands in coordination chemistry. These studies provide insights into the stereochemistry and structural properties of spirocyclic phosphazene derivatives (Elif Ece Ilter et al., 2007).

Applications in Materials Science

  • Polyimides with Cyclopenta[b]pyrrole Structure : The synthesis of polyimides derived from cyclopenta[b]pyrrole precursors indicates the compound's utility in developing new polymeric materials. These materials exhibit desirable properties such as solubility in various solvents, high molecular weights, and stability up to significant temperatures, suggesting applications in high-performance plastics and coatings (S. Itamura et al., 1993).

Pharmaceutical Research and Medicinal Chemistry

  • Antiviral Activity : Studies on N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, which share structural motifs with the compound , have shown promising antiviral activities against influenza A viruses. This suggests potential routes for developing new antiviral drugs based on modifying the cyclopenta[b]pyrrole scaffold (E. de la Cuesta et al., 1984).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

(3aR,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFQQDTULVCQA-IXUZKAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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